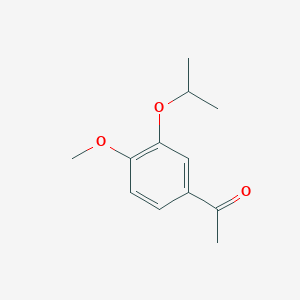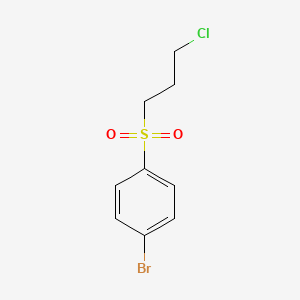
1-(Isoquinolin-7-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex and often requires multiple steps. Paper describes the synthesis of a thiazolo[2,3-a]isoquinolin-3-one derivative from 6,7-dimethoxy-3,4-dihydroisoquinoline and menthyl thioglycolate. The synthesis involves enantiomerically pure forms and crystallization from ethanol. Paper presents a multi-component reaction for synthesizing pyrido[1,2-b]isoquinoline derivatives, which includes a [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. This method is notable for forming multiple bonds and rings in a single step and is metal-free.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which can influence the electronic distribution and reactivity of the molecule. In paper , the absolute configuration of the synthesized compound is established by X-ray diffraction, which is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. Paper explores the superacidic activation of 1- and 3-isoquinolinols and their electrophilic reactions. The activation in a CF3SO3H-SbF5 acid system leads to selective ionic hydrogenation and condensation with benzene in the presence of aluminum halides. The reactions yield multiple isoquinolinone derivatives and demonstrate the versatility of isoquinoline compounds in chemical synthesis. The mechanism involves superelectrophilic dicationic intermediates, indicating a high reactivity under strongly acidic conditions.
Physical and Chemical Properties Analysis
The physical properties such as melting points and optical rotations are provided in papers and . For example, the compound in paper has a melting point range of 150–153°C and a specific optical rotation. These properties are important for the identification and characterization of the compounds. The chemical properties, such as reactivity under superacidic conditions and the ability to form various derivatives, are discussed in paper , highlighting the compounds' potential for further chemical transformations.
Aplicaciones Científicas De Investigación
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention from chemists and pharmacologists .
-
Pharmaceutical Chemistry
- Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .
- They are used as components of anti-cancer, anti-malarial, and other drugs .
- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
-
Organic Chemistry
Safety And Hazards
The safety information for “1-(Isoquinolin-7-YL)ethanone” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
1-isoquinolin-7-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCKWJWFUUFXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310177 |
Source


|
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-7-YL)ethanone | |
CAS RN |
288309-10-4 |
Source


|
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288309-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)



![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)


![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)



